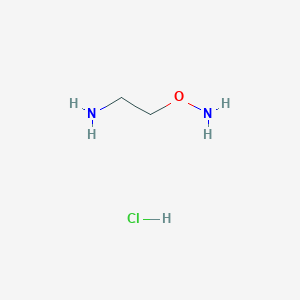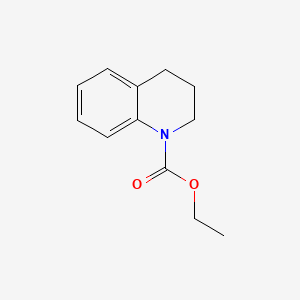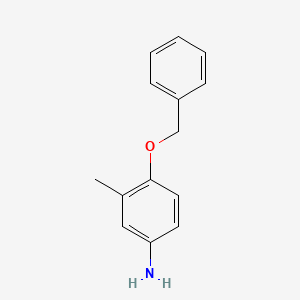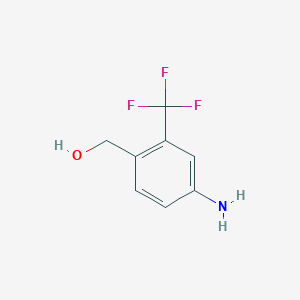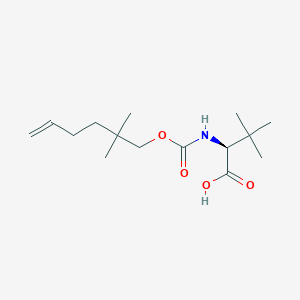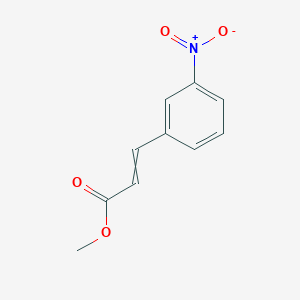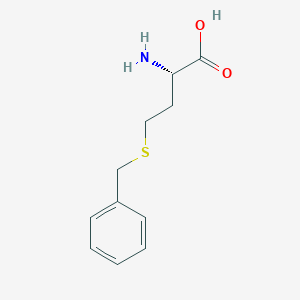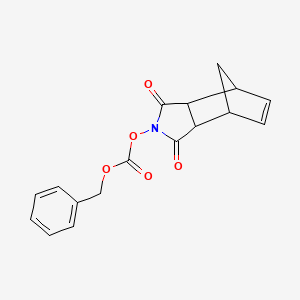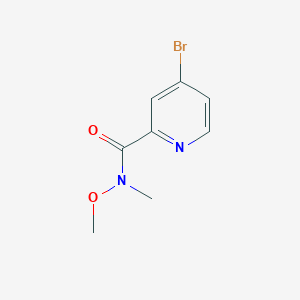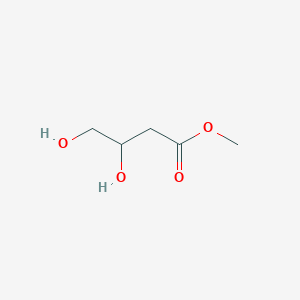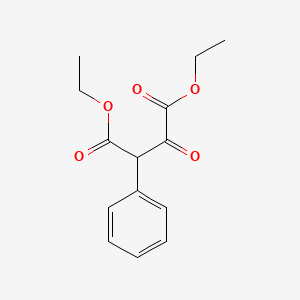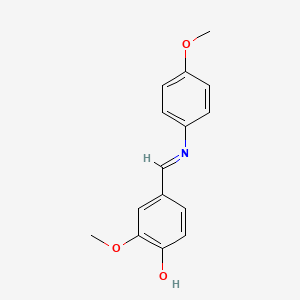
2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL
Vue d'ensemble
Description
2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.2845 g/mol . It is characterized by the presence of methoxy and imino groups attached to a phenol ring, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL typically involves the condensation of 2-methoxyphenol with 4-methoxybenzaldehyde in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride, leading to the formation of corresponding amines.
Applications De Recherche Scientifique
2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to the compound’s antioxidant properties .
Comparaison Avec Des Composés Similaires
2-METHOXY-ALPHA-(4-METHOXYPHENYLIMINO)-PARA-CRESOL can be compared with similar compounds such as:
2-Methoxy-4-methylphenol: This compound has a similar structure but with a methyl group instead of an imino group, leading to different chemical properties and applications.
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: This compound has a similar imino group but differs in the position of the methoxy group, affecting its reactivity and applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has an amino group instead of an imino group, resulting in different chemical behavior and uses.
Propriétés
Numéro CAS |
24033-07-6 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
2-methoxy-4-[(4-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO3/c1-18-13-6-4-12(5-7-13)16-10-11-3-8-14(17)15(9-11)19-2/h3-10,17H,1-2H3 |
Clé InChI |
KDIGZGCAYQKYEH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
